3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-5(8-4-9-10)6(11)2-7-3-6/h4,7,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMJHVJNULNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2(CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with azetidin-3-ol in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The triazole and azetidine rings can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- IUPAC Name : 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol
The structure features a triazole ring, which is significant for its biological activity, particularly in targeting specific enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The incorporation of the azetidine structure enhances the binding affinity to bacterial enzymes, making it a candidate for developing new antibiotics. A study demonstrated that derivatives of triazoles have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for similar applications .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential of triazole derivatives in stabilizing microtubules, which are crucial for neuronal integrity. The compound has been evaluated for its ability to reduce axonal dystrophy and amyloid plaque deposition in transgenic mouse models of tauopathy . These findings suggest that it may hold promise as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Neuroprotective Mechanisms
A study focusing on the neuroprotective effects of triazole compounds revealed that this compound significantly reduced tau pathology in mouse models. The compound was administered at varying doses over several weeks, resulting in measurable improvements in cognitive function and reduced neuroinflammation .
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(1H-1,2,3,4-Tetrazol-5-yl)azetidin-3-ol Hydrochloride
- Structure : Replaces the 1,2,4-triazole with a tetrazole ring (C4H7N5O) .
- Key Differences: Nitrogen Content: Tetrazole has four nitrogen atoms vs. Acidity: Tetrazoles are more acidic (pKa ~4.9) compared to 1,2,4-triazoles (pKa ~8.86), affecting solubility and bioavailability . Thermal Stability: Tetrazole derivatives often exhibit higher thermal stability due to aromaticity, though specific data for this compound is unavailable.
3-Methyl-1,2,4-Triazol-5-one
- Structure : A triazolone derivative (C3H5N3O) with a carbonyl group adjacent to the triazole .
- Key Differences :
- Reactivity : The carbonyl group introduces electrophilic character, enabling nucleophilic substitutions absent in the target compound.
- Melting Point : 240–246°C, significantly higher than the target compound’s likely lower melting point, indicating stronger intermolecular forces (e.g., hydrogen bonding via carbonyl).
Talazoparib Derivatives (PARP Inhibitors)
- Example Structure: Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate .
- Key Differences: Complexity: Larger molecular frameworks (e.g., quinoline cores) enhance target specificity (e.g., PARP-1 inhibition) but reduce solubility. Pharmacokinetics: The azetidine-triazole moiety in the target compound may offer improved metabolic stability compared to bulkier derivatives.
2-Amino-3-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic Acid Dihydrochloride
- Structure: Amino acid backbone with triazole substitution .
- Key Differences: Solubility: The carboxylic acid group enhances aqueous solubility but may limit blood-brain barrier penetration. Biological Role: Amino acid mimics could integrate into peptide chains, unlike the azetidine-based target compound.
Biological Activity
Overview
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol is a heterocyclic compound characterized by the presence of both a triazole and an azetidine ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that compounds with similar structures often exhibit antimicrobial, anticancer, and antiviral properties.
The compound's chemical formula is , with a CAS number of 1849287-16-6. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, while the azetidine component may interact with various biological molecules, influencing enzyme and receptor activity.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds often possess significant antimicrobial properties. For instance, studies have shown that related triazole-based compounds exhibit activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be as low as 100 µg/mL against E. coli and P. aeruginosa .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 100 | E. coli |
| Compound B | 100 | P. aeruginosa |
| Compound C | 200 | Candida albicans |
Anticancer Activity
The azetidine ring's presence in this compound has been associated with anticancer properties. Compounds containing azetidine units have shown promising results in inhibiting proliferation and inducing apoptosis in various cancer cell lines. For example, analogs have exhibited significant cytotoxicity against breast cancer cell lines at nanomolar concentrations .
| Cell Line | IC50 (nM) | Compound |
|---|---|---|
| MCF-7 | 50 | Analog 1 |
| MDA-MB-231 | 75 | Analog 2 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The triazole moiety can facilitate interactions through hydrogen bonding and coordination with metal ions, while the azetidine structure may enhance binding to biological receptors or enzymes .
Study on Antimicrobial Properties
A recent study investigated the antimicrobial efficacy of various triazole derivatives, including those related to this compound. The results indicated that compounds with electron-donating groups showed enhanced antibacterial activity compared to their counterparts .
Study on Anticancer Effects
Another study focused on the anticancer potential of azetidine-containing compounds. It reported that certain derivatives could effectively inhibit cell cycle progression in cancer cells, leading to increased apoptosis rates . Such findings highlight the therapeutic potential of this compound class.
Q & A
Q. What are the key steps and reaction conditions for synthesizing 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol?
The synthesis typically involves multi-step processes, including cyclization and functional group coupling. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions, as seen in analogous triazole syntheses . Characterization via NMR and mass spectrometry is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Identifies proton environments and carbon frameworks, with azetidine and triazole protons showing distinct shifts (e.g., azetidine OH at δ ~3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (154.17 g/mol) and purity (≥95%) .
- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .
Q. What are the primary chemical properties relevant to its stability and handling?
- Hydrophilicity : The azetidine-OH group enhances solubility in polar solvents, requiring anhydrous storage to prevent hydrolysis .
- Thermal stability : Decomposition observed above 200°C, necessitating controlled heating during reactions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms or conformational isomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-carbon correlations .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation, though this may require specialized software (e.g., SHELXL) .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Solvent Screening : Test solvents like DCM or acetonitrile to improve azetidine ring closure efficiency .
- Catalyst Loading : Optimize palladium/copper ratios (e.g., 0.5–2 mol%) to balance cost and yield .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 2 h) while maintaining >80% yield, as demonstrated in similar triazole systems .
Q. How can bioactivity assays be designed to evaluate its therapeutic potential?
- Target Selection : Prioritize enzymes (e.g., HMG-CoA reductase) or receptors where triazole-azetidine hybrids show affinity .
- In Vitro Models : Use enzyme inhibition assays with kinetic analysis (IC50 determination) .
- Structure-Activity Relationship (SAR) : Modify substituents on the triazole or azetidine rings to assess impact on potency .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking : Simulate binding poses using software like AutoDock to prioritize targets (e.g., kinases or GPCRs) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles early in development .
Q. How do pH and temperature affect its stability in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
